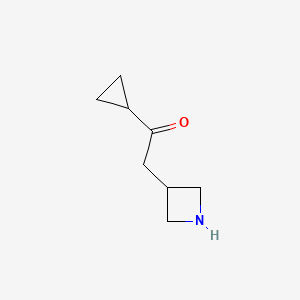![molecular formula C11H12O3 B15334613 2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15334613.png)
2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is an organic compound with a unique structure that includes a dioxin ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acids with acetylenic esters. This reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . The reaction conditions are crucial for achieving high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of β-dicarbonyl compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is a precursor in the synthesis of various drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one involves its ability to act as a precursor to reactive intermediates such as acetylketene . These intermediates can undergo further reactions to form a variety of products. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is structurally similar and is used as a building block in organic synthesis.
Diketene-acetone adduct: This compound is a stabilized form of diketene and can be used in similar reactions.
Uniqueness
2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and materials.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2,2,8-trimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C11H12O3/c1-7-5-4-6-8-9(7)13-11(2,3)14-10(8)12/h4-6H,1-3H3 |
Clave InChI |
QSWBPMZFVPTBAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)OC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)


![4-[(Dimethylamino)methylene]-2-(2,2,2-trifluoroacetyl)-2-pentenedinitrile](/img/structure/B15334543.png)

![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15334551.png)
![2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile](/img/structure/B15334554.png)
![5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15334561.png)
![2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid](/img/structure/B15334562.png)
![5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentyl 4-methylbenzenesulfonate](/img/structure/B15334563.png)
![(S)-N-[1,1-Dicyclopropyl-3-[[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]amino]-3-oxo-2-propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B15334569.png)



